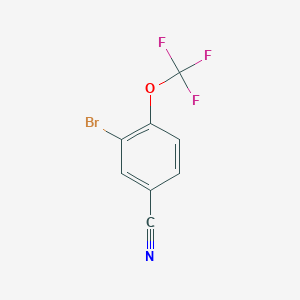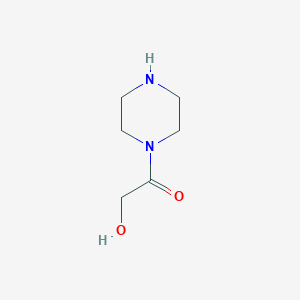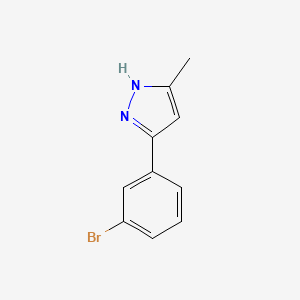
3-Bromo-4-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
The compound 3-Bromo-4-(trifluoromethoxy)benzonitrile is a brominated and trifluoromethoxy-substituted benzonitrile derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of 3-Bromo-4-(trifluoromethoxy)benzonitrile. For instance, 4-(Trifluoromethyl)benzonitrile has been studied as an electrolyte additive for lithium-ion batteries, indicating the potential electrochemical stability and reactivity of trifluoromethylated benzonitriles . Additionally, the reactivity of benzonitriles with benzenethiols in the presence of InCl3•4H2O has been explored, which may suggest possible reaction pathways for the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that the synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile could potentially involve similar steps, with the introduction of the trifluoromethoxy group likely occurring through a nucleophilic substitution reaction.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile has been determined by X-ray crystallography, revealing molecules linked through hydrogen bonds forming a dense two-dimensional network . Although the exact structure of 3-Bromo-4-(trifluoromethoxy)benzonitrile is not provided, it can be inferred that the presence of electronegative substituents such as bromo and trifluoromethoxy groups would influence the molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds, such as the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, indicates that brominated and trifluoromethylated compounds can undergo addition-elimination and substitution reactions . This suggests that 3-Bromo-4-(trifluoromethoxy)benzonitrile may also participate in such reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile are not directly reported, the properties of related compounds can provide some insights. For example, the vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory, which could be relevant for understanding the vibrational properties of the compound . The electrochemical properties of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive suggest that the trifluoromethyl group can confer stability to the benzonitrile moiety under high voltage conditions .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity :
- Schlosser and Castagnetti (2001) demonstrated the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium, which serves as an intermediate in the synthesis of various organofluorine compounds. This research highlights the chemical reactivity and potential applications of 3-Bromo-4-(trifluoromethoxy)benzonitrile in organic synthesis (Schlosser & Castagnetti, 2001).
Vibrational Spectra Studies :
- Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted vibrational spectral studies on 4-bromo benzonitrile, providing insights into the fundamental vibrational frequencies and intensities. This research is crucial for understanding the molecular characteristics and behavior of similar compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Organofluorine Compound Synthesis :
- Research by Castagnetti and Schlosser (2001) again emphasized the role of 3-Bromo-4-(trifluoromethoxy)benzonitrile in synthesizing new organofluorine compounds. Their work highlights the versatility of trifluoromethoxyphenyllithiums as intermediates in organic synthesis (Castagnetti & Schlosser, 2001).
Application in High Voltage Lithium Ion Batteries :
- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries. This application demonstrates the potential of 3-Bromo-4-(trifluoromethoxy)benzonitrile derivatives in enhancing the performance of energy storage devices (Huang et al., 2014).
Electrochemical Studies :
- Arias and Brillas (1985) explored the electrochemical oxidation of dibromoaniline derivatives, shedding light on the electrochemical properties of benzonitrile compounds. This research is relevant to understanding the electrochemical behavior of 3-Bromo-4-(trifluoromethoxy)benzonitrile (Arias & Brillas, 1985).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Propriétés
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKWODPBBWZVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596261 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
191602-89-8 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)



![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


